3-Hydroxy-2-(trifluoromethyl)benzoic acid
Overview
Description
3-Hydroxy-2-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H5F3O3 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by a hydroxyl group and a trifluoromethyl group, respectively. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by hydroxylation. For instance, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a catalyst. The hydroxylation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-2-(trifluoromethyl)benzoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-hydroxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
- 3-Oxo-2-(trifluoromethyl)benzoic acid.
- 3-Hydroxy-2-(trifluoromethyl)benzyl alcohol.
- Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-Hydroxy-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and interact with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic and inflammatory pathways.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This combination of properties makes it a potent modulator of various biochemical pathways .
Comparison with Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar structure but with the hydroxyl and trifluoromethyl groups at different positions.
3-Hydroxy-5-(trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group at position 5 instead of 2.
3-(Trifluoromethyl)benzoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Hydroxy-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of both groups allows for versatile reactivity and interaction with a wide range of molecular targets, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
3-hydroxy-2-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOXOHYWHAOMTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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